1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Description
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar triazolopyrimidine derivatives have been reported to interact with various targets, including enzymes likeUbiquitin Specific Peptidase 28 (USP28) . USP28 plays a pivotal role in regulating lysine methylation, and its aberrant overexpression has been associated with the progression of various malignancies .
Mode of Action
The compound is believed to bind reversibly to its target, directly affecting the protein levels of the target . For instance, in the case of USP28, the compound inhibits the enzyme’s activity, leading to changes in the methylation status of lysine residues in various proteins .
Biochemical Pathways
The inhibition of usp28 can lead to changes in various cellular processes, including cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (emt) progression . These processes are crucial in the development and progression of cancers.
Result of Action
The compound’s action results in the inhibition of the target enzyme’s activity, leading to changes in various cellular processes. For instance, it has been reported to inhibit the proliferation and cell cycle at the S phase in gastric cancer cell lines . It also affects the EMT progression, which is a key process in cancer metastasis .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit the GCN2 protein kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
In cellular contexts, this compound has shown significant effects on cell function. It has been reported to inhibit the proliferation of certain cell lines . Furthermore, it has been found to affect cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind reversibly to USP28, directly affecting its protein levels . This binding interaction can lead to the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cell proliferation and apoptosis induction are significant .
Metabolic Pathways
Given its inhibitory activity against GCN2 protein kinase , it may influence the metabolic pathways regulated by this enzyme.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-27-15-6-4-14(5-7-15)25-18-16(21-22-25)17(19-12-20-18)24-10-8-23(9-11-24)13(2)26/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGTYXKHWJGIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.